ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H15ClN2O3S and its molecular weight is 338.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound has been a focus in the synthesis and structural analysis of novel pyrimidine derivatives. A study by Stolarczyk et al. (2018) presents the synthesis of three new 4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, leading to insights into their molecular structures through single-crystal X-ray diffraction. These compounds displayed varying cytotoxic activities against cancer cell lines, suggesting potential therapeutic applications (Stolarczyk et al., 2018).
Crystal Structure and Optical Analysis
Another research focus is on the crystal growth, structural evaluation, and analysis of nonlinear optical properties of related derivatives. Dhandapani et al. (2017) reported on the growth and characterization of organic crystals with potential for nonlinear optical applications, highlighting the significance of their molecular structure and intermolecular interactions as determined by various spectroscopic and X-ray diffraction methods (Dhandapani et al., 2017).
Supramolecular Aggregation
Research by Suresh et al. (2007) explored the supramolecular aggregation of polysubstituted pyridines through various intermolecular interactions, demonstrating the importance of these compounds in the development of materials with specialized properties, such as enhanced stability and specificity for potential pharmaceutical applications (Suresh et al., 2007).
Physicochemical Properties
The physicochemical properties, such as density, viscosity, and ultrasonic properties of various substituted pyrimidines, have also been a subject of study, providing valuable information on molecular interactions in solutions and their implications for the synthesis and development of new compounds (Bajaj & Tekade, 2014).
Novel Synthetic Pathways
Finally, innovative synthetic pathways have been explored for the creation of complex molecular structures from pyrimidinone derivatives, as demonstrated by Shutalev et al. (2008), who reported on a base-promoted cascade transformation leading to a novel tricyclic compound, illustrating the compound's versatility and potential as a precursor for diverse synthetic targets (Shutalev et al., 2008).
Mechanism of Action
Target of Action
Similar compounds, such as 2-methylsulfanyl-1,4-dihydropyrimidines derivatives, have been shown to exhibit inhibitory activity against cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for analgesic and anti-inflammatory drugs .
Mode of Action
This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, triazole-pyrimidine hybrid compounds have been shown to inhibit endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway .
Pharmacokinetics
In silico adme (absorption, distribution, metabolism, and excretion) and physicochemical properties of similar compounds have been calculated using software like swissadme . These properties can impact the compound’s bioavailability and overall effectiveness.
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain due to the inhibition of the COX-2 enzyme . Additionally, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-21-14(19)12-9(2)17-15(20)18-13(12)22-8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWVMPNMGWTTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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